7-methoxy-1H-indol-5-ol

Description

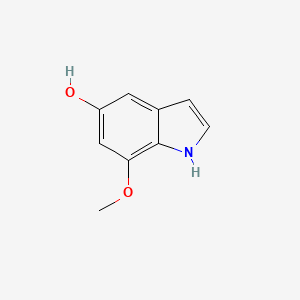

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-indol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-8-5-7(11)4-6-2-3-10-9(6)8/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTKJHRWDANSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 7 Methoxy 1h Indol 5 Ol and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches and their Adaptations for Methoxy-Indoles

Several foundational reactions in indole synthesis have been successfully adapted for the preparation of methoxy-activated indoles. chim.it These methods often serve as the basis for constructing the core indole scaffold, which can then be further functionalized.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains a versatile and widely used method for preparing indoles. wikipedia.orgnih.gov The reaction involves the cyclization of arylhydrazones under acidic conditions. wikipedia.orgbhu.ac.in This method has been applied to the synthesis of various methoxy-indoles. For instance, the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde, catalyzed by acids like hydrochloric acid, sulfuric acid, or Lewis acids such as zinc chloride, can yield the corresponding indole. chim.itwikipedia.org The choice of acid catalyst is crucial and can significantly impact the reaction's success. researchgate.net A notable application is in the synthesis of antimigraine drugs from the triptan class. wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a unca.eduunca.edu-sigmatropic rearrangement lead to a diimine intermediate that cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgmetu.edu.tr

The synthesis of murrayanine, for example, involves a Japp–Klingemann reaction followed by a Fischer indole synthesis to construct the carbazole (B46965) core. nih.govrsc.org Similarly, the total synthesis of lycogarubin C utilizes a Fischer indole synthesis in the final ring-forming step. nih.gov

Bischler Indole Synthesis

The Bischler indole synthesis, also known as the Bischler–Möhlau indole synthesis, involves the reaction of an α-halo-ketone with an arylamine in the presence of an acid catalyst. bhu.ac.inwikipedia.org This method can lead to the formation of 2-aryl-indoles. wikipedia.org While historically plagued by harsh conditions and low yields, modern modifications have improved its utility. wikipedia.org For example, microwave-assisted Bischler indole synthesis in the presence of hexafluoroisopropanol (HFIP) has been shown to be effective for producing substituted indoles, including those with methoxy (B1213986) groups. mdpi.com A study demonstrated the synthesis of 5-methoxy-1-methyl-3-phenyl-1H-indole in good yield using this modified approach. mdpi.com The reaction is sensitive to the substituents on the aniline (B41778) ring, with methoxy, bromo, and chloro groups being well-tolerated. mdpi.com A modified Bischler synthesis involving a carbenoid N-H insertion has also been used to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. chim.it

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis, or Hemetsberger–Knittel synthesis, is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org This method is known for producing good yields, typically above 70%. wikipedia.org However, the synthesis and stability of the starting azido-propenoic ester can be challenging. wikipedia.org The reaction is believed to proceed through a nitrene intermediate. wikipedia.orgresearchgate.net This methodology has been utilized for the synthesis of various indole derivatives, including those with multiple methoxy substituents. unca.eduresearchgate.net For example, the synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate has been achieved using the Hemetsberger-Knittel methodology. unca.edu The starting α-azidocinnamate esters are typically prepared through an aldol (B89426) condensation of an aryl aldehyde with an α-azidoacetate. researchgate.net

Other Named Reactions

Several other named reactions have proven useful in the synthesis of methoxy-indoles. chim.it The Reissert indole synthesis is a multi-step process that begins with the condensation of an o-nitrotoluene with an oxalic ester, followed by reduction and cyclization to form an indole-2-carboxylic acid. bhu.ac.in The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindoles through the condensation of a 1,4-benzoquinone (B44022) with a β-amino-substituted-α,β-unsaturated carbonyl compound. bhu.ac.in

Modern Synthetic Strategies for Functionalized Indoles

Contemporary approaches to indole synthesis often focus on efficiency, regioselectivity, and functional group tolerance, employing transition-metal catalysis and novel reaction pathways. chim.itnih.govbhu.ac.inrsc.orgresearchgate.net

Regioselective Functionalization Approaches

The inherent reactivity of the indole ring, particularly at the C3 position, presents a challenge for regioselective functionalization at other positions. chim.itbhu.ac.in Modern methods aim to overcome this by using directing groups or specific catalysts to achieve site-selective C-H functionalization. acs.org

The electron-donating nature of methoxy groups enhances the reactivity of the benzene (B151609) portion of the indole ring, making it more susceptible to electrophilic attack. chim.it This property can be exploited for regioselective functionalization. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald modification of the Fischer indole synthesis, allow for the formation of N-arylhydrazones from aryl bromides, expanding the scope of the classical method. wikipedia.org

Heck cyclization strategies have been employed for the synthesis of 7-substituted indoles, including 7-alkoxyindoles. researchgate.net This approach allows for the introduction of functionalities at the 3-, 5-, and 7-positions under mild conditions. researchgate.net Furthermore, gold-catalyzed reactions have emerged as a powerful tool for the functionalization of indoles, activating various electrophiles that can then react at the nucleophilic positions of the indole core. unimi.it

Recent developments include electrooxidative methods, such as the [3+2] annulation between indoles and anilines to construct functionalized indolo[2,3-b]indoles, which tolerate methoxy substituents. acs.org Carbonylative approaches using metal catalysts also provide a versatile route for both the synthesis and functionalization of indole derivatives. beilstein-journals.org Additionally, Friedel–Crafts hydroxyalkylation reactions of indoles with trifluoromethyl ketones have been developed for the synthesis of trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives, with methods tolerating methoxy groups on the indole ring. beilstein-journals.orgd-nb.info

| Reaction Name | Description | Reagents/Conditions | Application Example |

| Fischer Indole Synthesis | Cyclization of arylhydrazones | Acid catalysts (e.g., HCl, ZnCl2) | Synthesis of various methoxy-indoles chim.itwikipedia.org |

| Bischler Indole Synthesis | Reaction of α-halo-ketones with arylamines | Acid catalysts, Microwave irradiation bhu.ac.inmdpi.com | Synthesis of 5-methoxy-1-methyl-3-phenyl-1H-indole mdpi.com |

| Hemetsberger Indole Synthesis | Thermal decomposition of 3-aryl-2-azido-propenoic esters | Heat | Synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate unca.edu |

| Heck Cyclization | Palladium-catalyzed intramolecular cyclization | Pd catalyst, base | Synthesis of 7-alkoxyindoles researchgate.net |

| Electrooxidative Annulation | Electrochemical [3+2] cycloaddition | Undivided cell, no external oxidant | Synthesis of methoxy-substituted indolo[2,3-b]indoles acs.org |

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino (or cascade) processes represent highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. These methods increase efficiency by minimizing purification steps, reducing solvent waste, and saving time, which are key aspects of green chemistry.

Multicomponent reactions involve the combination of three or more starting materials in a one-pot reaction to form a product that contains portions of all the initial reactants. For the functionalization of indole scaffolds, a common MCR is the reaction between an indole, an aldehyde, and an active methylene (B1212753) compound (such as malononitrile (B47326) or an ester). For instance, a one-pot, three-component condensation of an indole, an aldehyde, and malononitrile can be used to synthesize (indolylmethyl)malononitrile derivatives, which are versatile intermediates.

Domino reactions are processes where a single transformation sets up the functionality for a subsequent, spontaneous intramolecular reaction, leading to a cascade of bond-forming events without the need for isolating intermediates. An example relevant to the 7-methoxyindole (B1360046) scaffold is the synthesis of 2-methyl-7-methoxyindole starting from 3-methoxy-2-nitrobenzaldehyde. This transformation proceeds through a domino sequence involving a Henry reaction, condensation, reductive annulation, and finally, a deaminative aromatization to furnish the indole ring system. Another example is the four-component one-pot synthesis of pyrrole-functionalized indoles from arylglyoxals, acetylacetone, an indole, and an aliphatic amine in water, which proceeds without a catalyst.

The table below highlights examples of these efficient synthetic strategies.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref |

| Multicomponent Reaction | Indole, Aldehyde, Malononitrile | Brønsted acid ionic liquid, H₂O, 50°C | (Indolylmethyl)malononitriles | |

| Domino Reaction | 3-Methoxy-2-nitrobenzaldehyde, Nitroethane | Base, then reduction (e.g., H₂, Pd/C) | 2-Methyl-7-methoxyindole | |

| Multicomponent Domino Reaction | Indole, Arylglyoxal, Acetylacetone, Amine | Water, Catalyst-free | Pyrrole-functionalized indoles |

These advanced synthetic methodologies provide powerful and atom-economical routes to complex derivatives based on the 7-methoxy-1H-indol-5-ol framework.

Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of indoles, these principles are increasingly being applied to develop more sustainable and environmentally benign methodologies. Key green approaches include the use of alternative energy sources like microwave irradiation, employing safer solvents such as water, or performing reactions under solvent-free conditions.

The development of green synthetic routes for indole derivatives is driven by the need to make the production of these medicinally important compounds more efficient and less harmful to the environment. Conventional methods often rely on toxic solvents, harsh acidic or basic conditions, and metal catalysts that can lead to hazardous waste. Green alternatives focus on improving atom economy, reducing energy consumption, and utilizing renewable feedstocks and recyclable catalysts. The following sections will detail specific green techniques applied to the synthesis of indoles and their derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly coupling with the molecules in the reaction mixture, microwave irradiation can lead to rapid heating, dramatically reduced reaction times (from hours to minutes), improved yields, and often, higher product purity by minimizing side reactions.

This technology has been successfully applied to various indole syntheses. For example, the palladium-catalyzed Larock indole synthesis can be accelerated using microwave heating. A one-pot, three-component reaction for synthesizing 2,3-disubstituted indoles has been developed that utilizes microwave irradiation in conjunction with Sonogashira coupling conditions. In this method, a 2-iodoaniline (B362364) is first coupled with a terminal alkyne, and the resulting intermediate is then reacted with an aryl iodide in the same vessel under microwave heating to complete the indole formation and functionalization, all within a significantly shortened timeframe.

Microwave heating has also proven effective for cycloisomerization reactions to form the indole ring. The cyclization of 2-alkynylanilines to indoles can be achieved in water under microwave irradiation, often without the need for a metal catalyst, by using simple salts or weak bases to promote the reaction.

The table below compares conventional and microwave-assisted conditions for a representative indole synthesis.

| Reaction | Conventional Conditions | Microwave Conditions | Advantages of Microwave | Ref |

| Sonogashira/Cyclization for Indole Synthesis | 12-24 hours, Conventional heating (e.g., 80-110°C) | 20-60 minutes, Microwave heating (e.g., 90-150°C) | Drastically reduced reaction time, improved yields | |

| Epoxide-opening/Cyclization for 7-Azaindole Synthesis | 16 hours, Reflux | 10-20 minutes, 150-180°C | Accelerated reaction, improved flexibility | |

| Cycloisomerization of 2-alkynylanilines in water | Hours to days, Conventional heating | 10-60 minutes, 150-200°C | Faster, catalyst-free potential |

Solvent-Free and Aqueous Media Reactions

Two of the most impactful green chemistry strategies involve either eliminating the use of organic solvents entirely (solvent-free or neat reactions) or replacing them with water, an environmentally benign solvent.

Solvent-free reactions are typically conducted by mixing the neat reactants, sometimes with a solid catalyst, and heating or irradiating the mixture. This approach minimizes waste and simplifies product purification. The Bischler indole synthesis, for example, has been adapted to a solvent-free, microwave-assisted process where anilines and phenacyl bromides are reacted in the solid state to produce 2-arylindoles. Another example involves the reaction of indoles with aldehydes under neat conditions at 100°C to form bis(indolyl)methanes or related adducts.

Aqueous media reactions leverage the unique properties of water, which is non-toxic, non-flammable, and inexpensive. While many organic compounds have low solubility in water, this can sometimes be advantageous, and the use of surfactants to create micelles can facilitate reactions between hydrophobic substrates. The classic Fischer indole synthesis has been successfully performed in purely aqueous, mildly acidic conditions, allowing for simple product isolation by filtration and avoiding the use of corrosive acids and organic solvents. Furthermore, multicomponent reactions for the synthesis of 3-substituted indoles have been efficiently carried out in water, often at mild temperatures, using water-tolerant catalysts like Brønsted acid ionic liquids.

The following table provides examples of indole syntheses performed under these green conditions.

| Reaction | Green Condition | Key Reactants | Catalyst/Conditions | Key Advantage | Ref |

| Bischler Indole Synthesis | Solvent-Free | Anilines, Phenacyl bromides | NaHCO₃, Microwave irradiation | Eliminates organic solvents and metal catalysts | |

| Fischer Indole Synthesis | Aqueous Media | Phenylhydrazine, Ketone (e.g., Naltrexone) | Boiling water, mild acid (HCl salt of reactant) | Avoids organic solvents and corrosive acids | |

| Synthesis of 3-Substituted Indoles | Aqueous Media | Indole, Aldehyde, Malononitrile | Brønsted acid ionic liquid, 50°C | Use of water as solvent, mild conditions | |

| Ring Expansion of Indoles | Solvent-Free | Indole, Dialkylacetylene dicarboxylates | Thermal, catalyst-free | High atom economy, no solvent or catalyst waste |

These methods demonstrate the successful application of green chemistry principles to make the synthesis of valuable indole scaffolds more sustainable.

Use of Ionic Liquids and Nanocatalysts

Conventional organic synthesis often relies on volatile and hazardous solvents, leading to environmental concerns. In the quest for greener and more efficient chemical processes, ionic liquids (ILs) and nanocatalysts have emerged as powerful tools in the synthesis of heterocyclic compounds, including indole derivatives. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comijpsjournal.com

Ionic liquids are salts with low melting points, often below 100°C, and are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. researchgate.net These properties make them attractive alternatives to traditional organic solvents. openmedicinalchemistryjournal.com Task-specific ionic liquids, which are functionalized to act as both solvent and catalyst, have been developed to further enhance reaction efficiency. openmedicinalchemistryjournal.com For instance, sulfonic-acid-functionalized ionic liquids have been effectively employed as Brønsted acid catalysts for the synthesis of 3-substituted indoles via Michael addition and in Fischer indole synthesis. openmedicinalchemistryjournal.com While direct synthesis of this compound using ionic liquids is not extensively documented, the successful synthesis of various indole derivatives in these media suggests the potential applicability of this method. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For example, the lipase-catalyzed synthesis of indolyl 4H-chromenes in the ionic liquid [EMIM][BF4] demonstrated that indole substrates bearing electron-donating groups, such as a methoxy group, can lead to high yields. mdpi.com This indicates the compatibility of methoxy-substituted indoles with ionic liquid-based systems.

Nanocatalysts, materials with particle sizes in the range of 1-100 nanometers, offer high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. ijpsjournal.com Various nanocatalysts have been explored for the synthesis and functionalization of indoles. ijpsjournal.com These green catalysts often allow for milder reaction conditions, shorter reaction times, and high product yields. ijpsjournal.com The synthesis of indole derivatives using nanoparticles in the absence of solvents is a particularly environmentally friendly approach. openmedicinalchemistryjournal.com

| Nanocatalyst | Synthetic Application | Key Advantages | Reference |

|---|---|---|---|

| Cellulose Sulfuric Acid (CSA) | Synthesis of indole derivatives from indole and aromatic aldehydes. | Non-hygroscopic, solid, and reusable catalyst. | openmedicinalchemistryjournal.com |

| Dodecylsulphonic acid in water | Synthesis of bis(indolyl)methanes from indole and carbonyl compounds. | Use of water as a green solvent, short reaction times, high yields. | openmedicinalchemistryjournal.com |

Enzymatic Synthesis of Indole Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, has become an increasingly important tool in organic synthesis due to its high selectivity, mild reaction conditions, and environmentally benign nature. unipd.it Enzymes offer the potential for highly specific functionalization of complex molecules, which can be challenging to achieve through traditional chemical methods. nih.gov

Enzymes from various classes have been shown to transform indole substrates into a range of derivatives. For instance, a variant of the heme domain of cytochrome P450 from Bacillus megaterium, CYPBM3F87A, has been used to catalyze the synthesis of indigo (B80030) and its derivatives from indole. researchgate.net Notably, this enzyme was shown to transform 7-methoxyindole, indicating its ability to act on this specific scaffold. researchgate.net The kinetic data for this transformation highlights the feasibility of enzymatic reactions with methoxy-substituted indoles. researchgate.net

Lipases, another class of versatile enzymes, have also been employed in the synthesis of indole derivatives. mdpi.comunipd.it In one study, Mucor miehei lipase (B570770) was used to catalyze a three-component reaction to produce indolyl 4H-chromenes in an ionic liquid, with methoxy-substituted indoles providing good yields. mdpi.com This demonstrates the potential of chemoenzymatic approaches, combining the advantages of both enzymes and novel solvent systems.

| Enzyme | Substrate | Product | Reaction Type | Reference |

|---|---|---|---|---|

| CYPBM3F87A (Cytochrome P450 variant) | 7-Methoxyindole | Indigo derivative | Peroxygenase reaction | researchgate.net |

| Mucor miehei lipase | Methoxy-substituted indole | Indolyl 4H-chromene | Three-component reaction | mdpi.com |

A key advantage of enzymatic synthesis is the potential for highly regioselective and stereoselective functionalization of a substrate. unipd.itnih.gov Biocatalytic C-H bond activation, particularly for hydroxylation, is an emerging technology with significant potential for the synthesis of complex molecules. nih.gov While the direct enzymatic hydroxylation of 7-methoxyindole at the C-5 position to yield this compound has not been explicitly reported, related enzymatic hydroxylations demonstrate the principle. For example, non-heme iron and α-ketoglutarate-dependent dioxygenases have been engineered for the direct stereo- and regio-selective hydroxylation of non-native substrates. nih.gov Such biocatalysts have been successfully applied at an industrial scale, highlighting their practical utility. nih.gov

The development of engineered enzymes through techniques like directed evolution allows for the expansion of substrate scope and the introduction of novel catalytic activities. nih.gov This approach could potentially be applied to develop a biocatalyst capable of the specific hydroxylation of 7-methoxyindole to produce this compound. The successful biocatalytic C19-hydroxylation of steroids, a challenging chemical transformation, underscores the power of enzymes to achieve site-specific oxidations in complex molecules. sjtu.edu.cn

Advanced Analytical Techniques in the Characterization of 7 Methoxy 1h Indol 5 Ol

Spectroscopic Characterization Methodsnih.govscispace.com

Spectroscopic techniques are fundamental in determining the molecular structure of 7-methoxy-1H-indol-5-ol by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For indole (B1671886) derivatives, ¹H and ¹³C NMR are used to confirm the presence and positioning of substituents like methoxy (B1213986) groups.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 7-methoxy-1H-indole, the methoxy protons typically appear as a singlet. rsc.org For instance, in tert-butyl 3-((7-methoxy-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate, the methoxy protons (s, 3H) are observed, confirming the presence of the methoxy group. rsc.org The aromatic protons on the indole ring exhibit characteristic shifts and coupling patterns that help in assigning their specific positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon of the methoxy group in 7-methoxyindole (B1360046) derivatives typically resonates at a specific chemical shift. rsc.org For example, in tert-butyl 3-((7-methoxy-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate, the methoxy carbon is observed at 55.7 ppm. rsc.org The carbons of the indole ring also show distinct signals that are influenced by the substituents.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 7-Methoxyindole Derivative

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ | s, 3H | 55.7 |

| Aromatic CH | m | 105.1, 110.9, 114.9, 122.6 |

| Aromatic C | - | 128.3, 128.9, 129.3, 146.8 |

| C=O | - | 155.8 |

Data is for tert-butyl 3-((7-methoxy-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate as a representative example. rsc.org

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. researchgate.net

In the analysis of indole derivatives, techniques like electrospray ionization (ESI) are common. researchgate.net For example, the HRMS data for a related indole compound, 2-(azetidin-3-ylsulfonyl)-5-methoxy-1H-indole, showed an [M+H]⁺ ion that confirmed its calculated molecular formula. rsc.org Similarly, for this compound, HRMS would be expected to provide a precise mass measurement, confirming its elemental composition of C₉H₉NO₂.

Table 2: High-Resolution Mass Spectrometry Data for a Related Methoxyindole Derivative

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 2-(azetidin-3-ylsulfonyl)-5-methoxy-1H-indole | [M+H]⁺ | Not Specified | Not Specified |

| tert-butyl 3-((7-methoxy-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate | [M+Na]⁺ | 389.1147 | 389.1130 |

Data from related methoxyindole compounds illustrates the utility of HRMS. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the hydroxyl group (typically around 3400-3200 cm⁻¹) and N-H stretch of the indole ring (around 3400-3300 cm⁻¹). pg.edu.pl Additionally, C-O stretching vibrations for the methoxy group and aromatic C=C stretching bands would be present. pg.edu.pl In a similar compound, 2-(oxetan-3-ylsulfonyl)-1H-indol-5-ol, a broad band at 3425 cm⁻¹ was observed, corresponding to the O-H stretch. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Indole and its derivatives typically exhibit characteristic absorption maxima (λmax) in the UV region, often around 280 nm. The exact position of the absorption bands can be influenced by the nature and position of the substituents on the indole ring.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretch, broad | 3400 - 3200 |

| N-H (indole) | Stretch | 3400 - 3300 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (aliphatic) | Stretch | 3000 - 2850 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C-O (ether) | Stretch | 1260 - 1000 |

Expected ranges are based on general IR correlation charts. pg.edu.pl

X-ray Crystallography and Structural Determinationresearchgate.netresearchgate.net

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.com For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure. mdpi.com

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7-methoxy-1H-indole |

| tert-butyl 3-((7-methoxy-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate |

| 2-(azetidin-3-ylsulfonyl)-5-methoxy-1H-indole |

| 2-(oxetan-3-ylsulfonyl)-1H-indol-5-ol |

Structure Activity Relationship Sar and Ligand Design Studies

Influence of Methoxy (B1213986) and Hydroxyl Substituents on Biological Activity

The presence and position of methoxy (-OCH₃) and hydroxyl (-OH) groups on an aromatic ring, such as the indole (B1671886) nucleus, profoundly influence the molecule's physicochemical properties and biological activity. mdpi.comnih.gov These substituents affect electron density, lipophilicity, hydrogen bonding capability, and metabolic stability, which in turn dictate how the ligand interacts with its biological target.

The hydroxyl group, being a hydrogen bond donor and acceptor, often plays a crucial role in anchoring a ligand to its receptor binding site. Methoxy groups, while also capable of acting as hydrogen bond acceptors, primarily modulate lipophilicity and electronic properties. mdpi.com The strategic placement of a methoxy group can enhance membrane permeability and central nervous system (CNS) penetration. mdpi.com For instance, substitution at the C5 position of the indole ring with a methoxy group has been shown to enhance lipophilicity and π-electron distribution across the ring, which can improve receptor binding. mdpi.com

The biological activity of phenolic compounds is strongly influenced by the number and position of hydroxyl and methoxy groups. mdpi.comnih.gov Both groups can enhance antioxidant activity by donating electrons or hydrogen atoms to stabilize free radicals. mdpi.comnih.gov The position of these substituents is critical; for example, in certain aromatic systems, a para-methoxy substitution enhances antioxidant activity due to the mesomeric (resonance) effect, while an ortho-substitution can decrease activity due to steric hindrance or unfavorable electronic effects. nih.gov This positional dependence highlights the intricate interplay between steric and electronic factors in determining biological function.

Table 1: Influence of Methoxy and Hydroxyl Groups on Indole Derivatives

| Substituent | Position | Observed Influence on Properties/Activity | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | C5 | Enhances lipophilicity, π-electron distribution, receptor binding, and CNS permeability. mdpi.com | mdpi.com |

| Methoxy (-OCH₃) | General | Can enhance antioxidant activity by donating electrons. mdpi.comnih.gov | mdpi.comnih.gov |

| Methoxy (-OCH₃) | Para | Enhances reactive oxygen species scavenging activity due to mesomeric effect. nih.gov | nih.gov |

| Methoxy (-OCH₃) | Ortho | Decreases reactive oxygen species scavenging activity, possibly due to steric or coordination effects. nih.gov | nih.gov |

| Hydroxyl (-OH) | General | Acts as a key hydrogen bond donor/acceptor for receptor binding. mdpi.com | mdpi.com |

| Hydroxyl (-OH) | General | Enhances antioxidant activity; dihydroxy derivatives often show higher activity. nih.gov | nih.gov |

Modulations of the Indole Core and Side Chains for Receptor Affinity and Selectivity

Modifications to the indole core and its appended side chains are fundamental strategies for optimizing a ligand's affinity for its target receptor and its selectivity over other receptors. The indole nucleus provides a versatile platform that can be readily modified at various positions to fine-tune its interactions within a receptor's binding pocket. nih.govmdpi.com

Core modifications often involve introducing substituents at different positions of the bicyclic ring system. For example, halogen substitution at the C5 position of the indole ring has been shown to increase affinity for the serotonin (B10506) transporter (SERT). mdpi.com The introduction of an aryl group at the C3 position of the indole has been used to modulate selectivity between sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov In one study, attaching a 4-fluorophenyl ring at the C3 position of an indole core, combined with a specific side chain, resulted in a compound with high affinity for the σ₂ receptor and a 395-fold selectivity over the σ₁ receptor. nih.gov Even the linkage point between indole rings in bis-indole compounds can drastically alter molecular shape and biological activity. nih.gov

Side chains play an equally critical role in determining receptor affinity and selectivity. The length, flexibility, and terminal functional groups of a side chain dictate how a ligand orients itself and which secondary binding pockets it can access. In the development of sigma receptor ligands, modifying the distal cyclic amine portion of a butylamine (B146782) side chain attached to the indole nitrogen was a key strategy. nih.gov The combination of core and side-chain modifications allows for a systematic exploration of the chemical space around the indole scaffold to achieve the desired pharmacological profile.

Table 2: SAR of Indole-Based Sigma Receptor Ligands

| Compound | Indole C3-Substituent | Side Chain Amine | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₁/σ₂) |

|---|---|---|---|---|---|

| Analogue 1 | -H | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 2.5 | 14.8 | 0.17 |

| Analogue 2 (9f) | 4-fluorophenyl | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 1110 | 2.81 | 395 |

| Analogue 3 (9i) | Furan (B31954) | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | >10000 | 29.2 | >342 |

Data adapted from a study on indole-based sigma receptor ligands. nih.gov

Design Principles for Indole-Based Ligands

The design of novel indole-based ligands is guided by several key principles derived from extensive SAR studies and an understanding of ligand-receptor interactions. americanpharmaceuticalreview.com These principles help medicinal chemists make informed decisions to optimize lead compounds.

Scaffold Versatility : The indole nucleus is an electron-rich, planar heterocyclic system that serves as an excellent starting point for drug design. mdpi.com Its structure facilitates crucial non-covalent interactions such as hydrogen bonding (via the N-H group) and π-π stacking with aromatic residues in receptor binding sites. mdpi.comrsc.org This inherent versatility allows it to be adapted to a wide array of biological targets. nih.govmdpi.com

Positional Isomerism and Substitution : The specific position of substituents on the indole ring is a critical determinant of biological activity. C5-substitution, for example, is a common strategy to modulate electronic properties, lipophilicity, and steric bulk, which can significantly impact efficacy. mdpi.com Similarly, functionalization at the C3 and C7 positions is often explored to enhance affinity and selectivity. nih.govrsc.org

Side Chain Engineering : The nature of the side chain attached to the indole core is crucial for orienting the molecule within the binding pocket and establishing interactions with the target protein. mdpi.comnih.gov Key variables in side chain design include length, rigidity, and the chemical nature of terminal groups. By systematically varying the side chain, chemists can fine-tune a ligand's affinity and selectivity for a specific receptor subtype.

Bioisosteric Replacement : This principle involves substituting a functional group in a molecule with another group that has similar physical or chemical properties (a bioisostere) to improve the compound's pharmacological profile. For example, in the design of sigma receptor ligands, a phenyl group was replaced with its bioisostere, a furan ring, to explore the impact on binding affinity. nih.gov

Conformational Constraint : Introducing rigidity into a flexible molecule can lock it into a bioactive conformation, which can lead to increased affinity and selectivity by reducing the entropic penalty of binding. This can be achieved by incorporating rings or double bonds into side chains or by creating more complex, fused-ring systems based on the indole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used extensively in drug design to correlate the structural or physicochemical properties of a set of compounds with their biological activities. jocpr.comnih.gov QSAR models are mathematical equations that help predict the activity of novel or untested compounds, thereby guiding the synthesis of more potent and selective ligands while reducing the time and cost of discovery. tandfonline.comnih.gov

Several QSAR methodologies are applied to indole derivatives:

2D-QSAR : This approach uses descriptors derived from the 2D representation of molecules, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. ijpsr.com Multiple Linear Regression (MLR) is a common statistical method used to build the model. tandfonline.comijpsr.com

3D-QSAR : These methods consider the three-dimensional structure of the molecules.

Comparative Molecular Field Analysis (CoMFA) : This technique aligns a series of molecules and calculates their steric and electrostatic fields at various grid points. The resulting field values are then correlated with biological activity to generate a 3D contour map that shows where changes in steric bulk or electrostatic charge are likely to increase or decrease activity. mdpi.comnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) : Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed and intuitive model. mdpi.com

Pharmacophore Modeling : This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor. nih.gov The resulting pharmacophore model serves as a template for designing new molecules with the desired features.

The predictive power and robustness of a QSAR model are evaluated using statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). ijpsr.comnih.gov A high q² value (typically > 0.5) indicates good predictive ability.

Table 3: Examples of QSAR Studies on Indole Derivatives

| Target | QSAR Methodology | Key Statistical Parameter(s) | Reference |

|---|---|---|---|

| Monoamine Oxidase (MAO-A/B) | 3D-QSAR (CoMFA) | q² = 0.743 (MAO-A), q² = 0.603 (MAO-B) | nih.gov |

| Serotonin Transporter (SERT) | 3D-QSAR (CoMFA/CoMSIA) | q² = 0.625 (CoMFA), q² = 0.523 (CoMSIA) | mdpi.com |

| Candida albicans | QSAR (MLR) | R² = 0.7884, Q² = 0.6866 | tandfonline.com |

| COX-2 Inhibition | 2D-QSAR | r² = 0.9382, q² = 0.8557 | ijpsr.com |

| Histone Lysine Methyl Transferase | QSAR (MLR) | R² = 0.9328, Q²(LOO) = 0.9212 | eurjchem.com |

Biochemical Interactions and Mechanistic Insights

Interaction with Neurotransmitter Systems

Serotonin (B10506) Receptor Ligand Binding and Modulation

There is no specific data available in the reviewed literature detailing the binding affinities (e.g., Ki values) or modulatory effects of 7-methoxy-1H-indol-5-ol on any serotonin (5-HT) receptor subtypes. While many indoleamine compounds are known to be non-selective serotonin receptor agonists, binding to receptors like 5-HT1A, 5-HT2A, and 5-HT2C with varying affinities, the specific profile for this compound has not been characterized in the available research. researchgate.netnih.govnih.govnih.gov

Dopamine (B1211576) Receptor Binding and Selectivity

No studies were found that investigated the binding profile or selectivity of this compound for dopamine receptors (e.g., D2, D3). Research on other indole (B1671886) derivatives and related structures exists, but these findings cannot be extrapolated to this compound. nih.govacs.orgnih.govacs.org

Metabolic Pathways and Biotransformations

Role in Indole and Tryptophan Metabolism

Tryptophan metabolism is a complex process involving three main routes: the kynurenine (B1673888) pathway, the serotonin pathway, and the indole pathway, which is largely dependent on gut microbiota. nih.govmdpi.commdpi.comresearchgate.netnih.gov These pathways produce a wide range of bioactive metabolites. However, the specific role of this compound as a substrate, intermediate, or product within these metabolic cascades has not been identified in the reviewed literature.

Identification of Metabolites and Intermediates

There are no available metabolic studies that have identified the specific metabolites or biotransformation intermediates of this compound in any biological system. While research has been conducted on the metabolism of other complex indole-containing molecules, such as kratom alkaloids or synthetic cannabinoids, this information is not applicable to this compound. nih.govresearchgate.net

Due to the absence of specific research on this compound, data tables and detailed research findings for the requested sections cannot be generated.

Enzymatic Target Engagement and Modulation

There is no publicly available research detailing the specific enzymatic targets of this compound. Scientific investigations into how this compound interacts with and potentially modulates the activity of specific enzymes have not been reported.

No studies documenting the inhibitory effects of this compound on any specific enzymes were identified. Consequently, there is no data available to present on its inhibitory concentrations (e.g., IC50 values) or the kinetics of its potential inhibitory actions.

Similarly, the potential for this compound to act as a metal chelator or an antioxidant has not been investigated in published research. There are no studies that explore its ability to bind with metal ions or to scavenge free radicals, which are key mechanisms of antioxidant activity. Therefore, no data on its antioxidant capacity or metal chelation properties can be provided.

Due to the absence of research on this specific compound, no data tables can be generated.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity (or strength of interaction) of the ligand. This method is crucial in structure-based drug design for screening virtual libraries of compounds and prioritizing candidates for further testing.

For indole (B1671886) derivatives, which are known to interact with a wide range of biological targets, docking studies are instrumental in elucidating their mechanism of action. mdpi.comnih.gov Simulations reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the indole scaffold and amino acid residues within the receptor's active site. mdpi.com For instance, docking studies on indole-based inhibitors have identified critical hydrogen bonds with residues like asparagine and cysteine and highlighted the importance of the indole ring in forming van der Waals interactions within hydrophobic pockets of target proteins. mdpi.com The methoxy (B1213986) and hydroxyl groups on a compound like 7-methoxy-1H-indol-5-ol would be of particular interest in these simulations as potential hydrogen bond donors and acceptors. The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), helps in ranking different derivatives. mdpi.com

Table 1: Illustrative Molecular Docking Results for a Hypothetical Indole Derivative This table represents typical data obtained from a molecular docking simulation and is for illustrative purposes only.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | ||

| Intermolecular Energy (kcal/mol) | -10.2 | ||

| Key Interactions | Aspartate 129 | Hydrogen Bond | |

| Tryptophan 84 | π-π Stacking | ||

| Valine 110, Leucine 112 | Hydrophobic |

Molecular Dynamics Simulations for Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex over time. easychair.org MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and protein and the persistence of key intermolecular interactions under near-physiological conditions. nih.govmdpi.com

The stability of the complex is typically evaluated by analyzing several parameters from the simulation trajectory. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess conformational stability; a stable complex will show minimal fluctuations and converge to a steady RMSD value. mdpi.com The Root Mean Square Fluctuation (RMSF) is analyzed on a per-residue basis to identify flexible regions of the protein. Furthermore, the evolution of hydrogen bonds and other key contacts identified in docking is tracked throughout the simulation to confirm their stability. easychair.org For indole derivatives, MD simulations have been used to confirm that the docked poses are stable within the binding pocket, validating the initial docking results. mdpi.commdpi.com

Table 2: Example RMSD Data from a Molecular Dynamics Simulation This table illustrates how RMSD values for a protein-ligand complex might be presented to demonstrate stability over a simulation period. The data is hypothetical.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 20 | 1.25 | 1.80 |

| 40 | 1.35 | 2.10 |

| 60 | 1.40 | 2.05 |

| 80 | 1.38 | 2.15 |

| 100 | 1.42 | 2.12 |

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and intrinsic properties of a molecule, providing a deeper understanding of its geometry, stability, and reactivity. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. niscpr.res.in In the study of indole and its derivatives, DFT is applied to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties. researchgate.netresearchgate.net DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. nih.gov This method is also employed to calculate heats of formation and to explore the energy landscapes of chemical reactions, helping to elucidate isomerization pathways and reaction mechanisms. niscpr.res.inacs.org For substituted indoles, DFT helps to understand how different functional groups, such as methoxy or hydroxyl groups, influence the electronic properties of the indole ring system. mdpi.comchemrxiv.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (its electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For indole derivatives, FMO analysis helps to predict the most likely sites for electrophilic and nucleophilic attack and to rationalize their reactivity in various chemical transformations. pku.edu.cn

Table 3: Illustrative Frontier Molecular Orbital (FMO) Data for an Indole Derivative This table shows representative data from an FMO analysis. The values are for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Electron-donating ability |

| LUMO | -1.20 | Electron-accepting ability |

| Energy Gap (LUMO-HOMO) | 4.65 | Chemical stability/reactivity |

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. rsc.org An MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). chemrxiv.org

In MEP maps, electron-rich areas, such as those around electronegative atoms like oxygen or nitrogen, are typically colored red, while electron-deficient areas, often around hydrogen atoms, are colored blue. mdpi.comchemrxiv.org For indole derivatives, MEP analysis is valuable for predicting non-covalent interactions, particularly hydrogen bonding. mdpi.com The negative potential regions around the hydroxyl oxygen and methoxy oxygen in this compound would indicate their roles as hydrogen bond acceptors, while the positive potential on the hydroxyl and amine hydrogens would identify them as hydrogen bond donors, providing crucial insights for understanding its interactions with biological receptors. mdpi.com

Ligand-Protein Binding Energy Calculations

To obtain a more accurate estimation of binding affinity than that provided by docking scores, end-point free energy calculation methods such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are widely used. scispace.comlu.se These methods calculate the binding free energy by combining the molecular mechanics energies of the system with continuum solvation models. frontiersin.org

The calculation is typically performed on snapshots taken from an MD simulation, thus incorporating the effects of molecular flexibility and solvent. nih.gov The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states. This energy is further broken down into its constituent parts: van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. acs.org This decomposition provides valuable insight into the driving forces of the binding process, allowing researchers to understand whether the interaction is primarily driven by electrostatic or hydrophobic contributions. frontiersin.org

Table 4: Example of a Decomposed Binding Free Energy Calculation (MM/GBSA) This table presents a typical breakdown of binding free energy components for a hypothetical ligand-protein complex. All values are in kcal/mol and are for illustrative purposes.

| Energy Component | Average Value |

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_elec) | -22.1 |

| Polar Solvation Energy (ΔG_polar) | +48.7 |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -5.8 |

| Total Binding Free Energy (ΔG_bind) | -24.7 |

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency

While classical methods such as the Fischer, Bartoli, and Madelung syntheses have been foundational for creating the indole (B1671886) core, they often face limitations when applied to the synthesis of polysubstituted derivatives, requiring harsh conditions or offering poor regioselectivity. nih.gov The future of indole synthesis lies in the development of more efficient, sustainable, and versatile methodologies.

Contemporary research is focused on transition-metal-catalyzed reactions, such as the Larock indole synthesis, which allow for the construction of complex indoles from readily available starting materials under milder conditions. nih.gov Green chemistry approaches are also gaining prominence, utilizing microwave irradiation, ionic liquids, or solid acid catalysts to reduce reaction times and environmental impact. For a specific target like 7-methoxy-1H-indol-5-ol, future synthetic efforts should aim to develop routes that offer high yields and precise control over the substitution pattern, avoiding the need for extensive protecting group manipulations. Such advancements are crucial for making these valuable compounds more accessible for pharmacological screening and materials science applications.

Advanced Mechanistic Studies on Biological Interactions

Indole derivatives are known to interact with a multitude of biological targets, including enzymes like kinases and topoisomerases, and receptors involved in neurotransmission. mdpi.comnih.gov The anticancer and anti-inflammatory effects of many indole compounds are attributed to their ability to modulate key signaling pathways responsible for cell proliferation and immune response. mdpi.combiocrates.com For this compound, the presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting methoxy (B1213986) group suggests a high potential for specific interactions with protein active sites.

Future research should employ advanced techniques to elucidate these interactions at a molecular level. Computational modeling and molecular docking can predict binding modes and affinities, guiding the design of more potent and selective analogs. mdpi.com Furthermore, structure-activity relationship (SAR) studies, which systematically modify the indole scaffold and its substituents, are essential for understanding how specific structural features contribute to biological activity. rsc.org A comprehensive mechanistic understanding is vital for translating promising indole-based compounds into clinical candidates.

Rational Design of Indole-Based Chemical Probes

The intrinsic fluorescence of the indole ring makes it an excellent scaffold for the development of chemical probes. rsc.orgrsc.org These probes are designed to detect and quantify specific analytes, such as metal ions, anions, and reactive oxygen species, within biological systems through changes in their optical properties. researchgate.netmdpi.com The design of these molecular sensors often involves coupling the indole fluorophore to a specific recognition unit that selectively binds the target analyte. acs.org

The unique electronic properties conferred by the methoxy and hydroxyl groups on this compound could be harnessed to create novel fluorescent probes with enhanced sensitivity and selectivity. Future work in this area should focus on the rational design of such probes for monitoring biochemical processes in real-time and for applications in medical diagnostics. rsc.orgresearchgate.net By tuning the photophysical properties of the indole core, it is possible to develop probes that operate in the visible or near-infrared regions, which is highly desirable for in vivo imaging. mdpi.com

Exploration of Undiscovered Biochemical Pathways and Targets

Indole and its derivatives are not only components of synthetic drugs but are also important metabolites, particularly in the context of the gut microbiome. biocrates.comresearchgate.net Tryptophan, an essential amino acid containing the indole ring, is metabolized by gut bacteria into a variety of signaling molecules that influence host physiology, including immune function and metabolic homeostasis. researchgate.netwikipedia.org These natural indole derivatives interact with receptors like the aryl hydrocarbon receptor (AhR) to modulate gene expression and cellular responses. researchgate.net

A significant future research direction is to use substituted indoles like this compound as chemical tools to explore these and other, yet undiscovered, biochemical pathways. By studying how these compounds affect cellular and physiological processes, researchers can identify new biological targets for drug discovery. This exploration could reveal novel mechanisms for treating a range of conditions, from inflammatory bowel disease to metabolic disorders and cancer, further solidifying the importance of the indole scaffold in biomedical science. nih.govbiocrates.com

Data Tables

Table 1: Physicochemical Properties of this compound Data sourced from Appchem

| Property | Value |

| CAS Number | 1167056-30-5 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

Q & A

Q. What are the optimal synthetic routes for 7-methoxy-1H-indol-5-ol?

Synthesis of this compound can be adapted from methods used for analogous indole derivatives. A common approach involves functionalizing the indole ring via electrophilic substitution or modifying pre-existing methoxy/hydroxy groups. For example:

- Stepwise Methoxylation/Hydroxylation : Starting from 5-hydroxyindole, introduce methoxy groups via alkylation using methyl iodide under basic conditions (e.g., NaH in DMF) .

- Reductive Amination : For intermediates requiring reduction (e.g., converting aldehydes to alcohols), NaBH₄ in methanol/THF is effective, as demonstrated in the synthesis of (7-chloro-1H-indol-3-yl)methanol derivatives .

- Chlorination-Reduction : Use chlorinating agents (e.g., POCl₃) to activate specific positions, followed by catalytic hydrogenation or borohydride reduction .

Key Considerations : Optimize reaction time and temperature to avoid over-substitution. Monitor purity via TLC and confirm structures with NMR/HRMS .

Q. How can spectroscopic methods validate the purity and structure of this compound?

- ¹H/¹³C NMR : Look for characteristic peaks:

- HRMS : Confirm molecular formula (C₉H₉NO₂; [M+H]⁺ = 164.07) and rule out impurities .

- Melting Point : Reported ranges (e.g., 52–55°C for similar indoles) help assess crystallinity and stability .

Q. What factors influence the stability of this compound under laboratory conditions?

- Temperature : Degrades above 60°C; store at –20°C in amber vials .

- pH : Susceptible to oxidation in acidic/basic conditions. Use neutral buffers for biological assays .

- Light Exposure : Methoxy and hydroxy groups are photosensitive. Conduct reactions under inert atmospheres or dim light .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound derivatives?

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo/Kα radiation (λ = 0.71073 Å) and APEX2 software .

- Structure Solution : Employ SHELXTL (SHELXD/SHELXL) for phase determination and refinement. For twinned crystals, apply the TwinRotMat option in SHELXL .

- Validation : Check R-factors (<0.05), bond-length accuracy (±0.01 Å), and thermal displacement parameters. PLATON or OLEX2 can visualize H-bonding networks .

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?

- Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d) to model ground-state structures. Compare calculated bond angles/distances with crystallographic data .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For 5-methoxyindole derivatives, FMOs localize on the indole ring, influencing interactions with enzymes like COX-2 .

- Vibrational Spectroscopy : Match computed IR frequencies (e.g., O–H stretch at ~3400 cm⁻¹) with experimental FTIR to validate models .

Q. How to address contradictions in reported biological activity data (e.g., COX-2 inhibition)?

- Metabolite Interference : Degradation products (e.g., glucuronides) may retain partial activity, leading to variable results. Use LC-MS to monitor stability during assays .

- Experimental Design :

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.